molecular formula C10H12N2O2 B158401 1-(4-Nitrophenyl)pyrrolidine CAS No. 10220-22-1

1-(4-Nitrophenyl)pyrrolidine

Cat. No. B158401
CAS RN: 10220-22-1
M. Wt: 192.21 g/mol
InChI Key: IXQSJUBRGIJRCV-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(4-Nitrophenyl)pyrrolidine is a chemical compound with the CAS Number: 10220-22-1 . It has a molecular weight of 192.22 . The IUPAC name for this compound is 1-(4-nitrophenyl)pyrrolidine .


Synthesis Analysis

Pyrrolidine, the core structure of 1-(4-Nitrophenyl)pyrrolidine, is a versatile scaffold used widely by medicinal chemists to obtain compounds for the treatment of human diseases . The synthetic strategies used for pyrrolidine derivatives include ring construction from different cyclic or acyclic precursors, and functionalization of preformed pyrrolidine rings .


Molecular Structure Analysis

The molecular formula of 1-(4-Nitrophenyl)pyrrolidine is C10H12N2O2 . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists . The structure of this compound is characterized by sp3-hybridization, contributing to the stereochemistry of the molecule .


Chemical Reactions Analysis

Pyrrolidine derivatives have been used in various chemical reactions. For instance, they have been used in the asymmetric intramolecular aldol reaction, intermolecular aldol reactions, and Diels–Alder cycloadditions .


Physical And Chemical Properties Analysis

1-(4-Nitrophenyl)pyrrolidine is a solid crystal at room temperature . It has a boiling point of 163-166°C .

Scientific Research Applications

Crystal Growth and Characterization

1-(4-Nitrophenyl) pyrrolidine has been utilized in the growth of organic single crystals. Studies by (Nirosha, Kalainathan, & Aravindan, 2015) showed that these crystals, grown using a slow evaporation solution growth technique, exhibit unique properties like high crystallinity, luminescence, and mechanical strength.

Chemical Synthesis and Reactions

In chemical synthesis, pyrrolidine derivatives, including those related to 1-(4-Nitrophenyl)pyrrolidine, play a significant role. For instance, (Żmigrodzka et al., 2022) explored the synthesis of pyrrolidines through [3+2] cycloaddition, demonstrating their application in medicine and industry, such as in dyes and agrochemicals. Moreover, (Fei, 2004) discussed a multi-step synthesis method for 1-(4-Nitrophenyl methanesulfonyl) pyrrolidine, indicating its chemical versatility.

Studies in Molecular Spectroscopy

The study of the excited states of pyrrolidine derivatives has been a subject of interest in molecular spectroscopy. Research by (Ghosh & Palit, 2012) on 1-(p-nitrophenyl)-2-(hydroxymethyl)pyrrolidine revealed insights into its ultrafast dynamics in various solvents, contributing to our understanding of molecular relaxation processes.

Application in Electrochromic Devices

The derivatives of 1-(4-Nitrophenyl)pyrrolidine have been investigated for their potential in electrochromic devices. The work by (Variş et al., 2007) highlighted the synthesis of a copolymer with distinct electrochromic properties, demonstrating its versatility in color-changing applications.

Organocatalysis

Pyrrolidine derivatives have also been explored as organocatalysts in chemical reactions. (Miao & Wang, 2008) developed a polystyrene-immobilized pyrrolidine catalyst for the Michael addition of cyclohexanone to nitroolefins, showing high efficiency and recyclability.

Safety And Hazards

1-(4-Nitrophenyl)pyrrolidine is classified as a flammable liquid and vapor. It can cause severe skin burns and eye damage. It is harmful if swallowed or inhaled .

Future Directions

Pyrrolidine derivatives, including 1-(4-Nitrophenyl)pyrrolidine, have shown promise in various areas of drug discovery . Future research could focus on the design of new pyrrolidine compounds with different biological profiles .

properties

IUPAC Name

1-(4-nitrophenyl)pyrrolidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2O2/c13-12(14)10-5-3-9(4-6-10)11-7-1-2-8-11/h3-6H,1-2,7-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IXQSJUBRGIJRCV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40326236
Record name 1-(4-nitrophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

192.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-(4-Nitrophenyl)pyrrolidine

CAS RN

10220-22-1
Record name 10220-22-1
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=525710
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1-(4-nitrophenyl)pyrrolidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40326236
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 1-(4-Nitrophenyl)pyrrolidine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Synthesis routes and methods I

Procedure details

Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One
Quantity
Extracted from reaction SMILES
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

To a solution of 4-fluoronitrobenzene (1.0 eq.) in isopropyl alcohol, pyrrolidine (2.2 eq) and triethylamine (11.0 eq) were added and reaction mixture was refluxed overnight. Reaction mixture was cooled to room temperature, product obtained was collected by filtration and dried to get the desired 1-(4-nitrophenyl)pyrrolidine. (Yield=85%)
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step One

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
1-(4-Nitrophenyl)pyrrolidine
Reactant of Route 2
Reactant of Route 2
1-(4-Nitrophenyl)pyrrolidine
Reactant of Route 3
Reactant of Route 3
1-(4-Nitrophenyl)pyrrolidine
Reactant of Route 4
Reactant of Route 4
1-(4-Nitrophenyl)pyrrolidine
Reactant of Route 5
Reactant of Route 5
1-(4-Nitrophenyl)pyrrolidine
Reactant of Route 6
Reactant of Route 6
1-(4-Nitrophenyl)pyrrolidine

Citations

For This Compound
49
Citations
M Nirosha, S Kalainathan, PG Aravindan - Spectrochimica Acta Part A …, 2015 - Elsevier
A new 1-(4-Nitrophenyl) pyrrolidine single crystal has grown by slow evaporation solution growth technique. The grown crystal have characterized by single crystal X-ray analysis, and it …
Number of citations: 4 www.sciencedirect.com
M Yoshida, M Asano, M Tamada… - Die Makromolekulare …, 1989 - Wiley Online Library
It is well known that nitroaniline derivatives, such as p-nitroaniline'), 2-chloro-4-nitroaniline", methyl 2-(2, 4-dinitrophenylamino) propionate 3), and 2-methyl-4-nitroaniline4), have very …
Number of citations: 10 onlinelibrary.wiley.com
W Liu, YL Guo, C Han, SL Cheng - Acta Crystallographica Section E …, 2007 - scripts.iucr.org
In the molecule of the title compound, C11H13N3O3, the average plane of the pyrrolidine ring is roughly orthogonal to the plane of the carboxamide group and almost parallel to the …
Number of citations: 4 scripts.iucr.org
E Wagner-Wysiecka, N Łukasik - Tetrahedron Letters, 2012 - Elsevier
The preparation of N,N′-diarylalkanediamides from the respective aliphatic dicarboxylic acids and 4-nitroaniline via microwave-prompted reactions is presented. The most positive …
Number of citations: 6 www.sciencedirect.com
K Oktay, L Polat Kose, K Şendil, MS Gültekin… - Medicinal chemistry …, 2017 - Springer
Carbonic anhydrase isoenzymes are important metalloenzymes that are involved in many physiologic processes, in which they catalyze the reversible hydration of carbon dioxide (CO 2 …
Number of citations: 22 link.springer.com
MŠ Sedlák, JŘ Hanusek, V Macháček… - Journal of …, 2002 - Wiley Online Library
Dedicated to Professor Jaromír Kaválek on the occasion of his 65 th birthday Substituted S‐(1‐phenylpyrrolidin‐2‐on‐3‐yl)isothiuronium salts in weakly basic media undergo …
Number of citations: 37 onlinelibrary.wiley.com
SS Godavarthy, KM Yerramsetty… - Journal of …, 2009 - Elsevier
One promising way to breach the skin's natural barrier to drugs is by the application of chemicals called penetration enhancers. However, identifying potential enhancers is difficult and …
Number of citations: 36 www.sciencedirect.com
K Hasan, RG Joseph, IA Shehadi, SP Patole - Arabian Journal of Chemistry, 2023 - Elsevier
This work represents the synthesis, characterization, and application of a magnetically separable (Fe 3 O 4 @CS@AF@Cu) catalyst for the CN coupling reaction towards arylation of …
Number of citations: 0 www.sciencedirect.com
JP Michael, GD Hosken, AS Howard - Tetrahedron, 1988 - Elsevier
Two methods for the synthesis of the title compounds [3] are presented. The first, and less satisfactory, method uses the sulphide contraction, which involves salt formation between alkyl …
Number of citations: 46 www.sciencedirect.com
C Deldaele, G Evano - ChemCatChem, 2016 - Wiley Online Library
An efficient and highly practical procedure is reported for the Ullmann–Goldberg‐type copper‐catalyzed amination of aryl iodides. By using a combination of copper iodide and proline …

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.